cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]
Description
Cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] is a cyclic depsipeptide characterized by alternating ester (OVal) and amide (N-methylated) linkages. Its structure comprises three repeats of DL-OVal (D/L-configured O-methyl valine) and DL-N(Me)xiIle (D/L-configured N-methyl allo-isoleucine), forming a 6-membered macrocycle. This compound belongs to the enniatin family, a class of fungal metabolites known for ionophoric activity and cytotoxicity . Its synthesis involves multi-step peptide-like chemistry, including Boc-protection strategies and UV-induced cyclization, though yields are typically low (<10%) due to steric and stereochemical challenges .
Properties
Molecular Formula |
C35H61N3O9 |
|---|---|
Molecular Weight |
667.9 g/mol |
IUPAC Name |
3,9-di(butan-2-yl)-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3 |
InChI Key |
OWUREPXBPJFMOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly
The most common method for preparing cyclic depsipeptides is Fmoc-based SPPS. This approach involves:
- Sequential addition of Fmoc-protected amino acids and hydroxy acids (to form ester bonds) on a solid resin.
- Use of lysine or aspartic acid residues as charged anchors to facilitate chain elongation.
- Incorporation of lactic acid or oxyvaline derivatives as ester-forming hydroxy acids to maintain hydrophobicity and structural fidelity.
For cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle], the alternating ester and N-methylated amide bonds require careful protection and deprotection steps to avoid side reactions.
Resin Attachment and Cyclization
- The initial amino acid or hydroxy acid is anchored to a 2-chlorotrityl chloride resin or similar solid support.
- After linear assembly, the peptide is cleaved from the resin under mild acidic conditions to preserve ester bonds.
- Macrocyclization is typically performed in dilute solution to favor intramolecular cyclization over polymerization.
Enhancements to SPPS
- Addition of small amounts of organic acids during coupling steps to minimize side reactions.
- Use of ultrasonication to accelerate coupling reactions, reduce material usage, and improve yields.
- Careful control of reaction times and temperatures to maintain the ester bond integrity.
| Step | Description | Key Considerations |
|---|---|---|
| Resin Loading | Attachment of first Fmoc-protected residue to resin | Choice of resin (e.g., 2-chlorotrityl chloride) for mild cleavage |
| Chain Elongation | Sequential coupling of Fmoc-protected amino and hydroxy acids | Use of N-methylated amino acids and ester-forming hydroxy acids |
| Deprotection | Removal of Fmoc groups with piperidine | Avoid conditions that hydrolyze ester bonds |
| Cleavage | Release of linear peptide from resin | Mild acidic conditions to preserve esters |
| Cyclization | Macrocyclization in dilute solution | Control concentration to favor intramolecular cyclization |
Alternative Synthetic Methods
Isocyanide-Based Multicomponent Reactions
- Recent advances include the use of isocyanide-based consecutive Bargellini–Passerini multicomponent reactions.
- These allow rapid assembly of complex depsipeptides with high structural diversity.
- This method may be adapted to synthesize cyclic peptides with alternating ester and amide bonds, although specific application to cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] requires further exploration.
Combination of Solid- and Liquid-Phase Synthesis
- Some depsipeptides have been synthesized using hybrid methods combining solid-phase and solution-phase steps.
- This approach can improve yields and facilitate purification, especially for complex macrocycles.
Research Findings and Yields
- The synthesis of depsipeptides similar to cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] has been reported with yields ranging from moderate (around 16%) to improved yields when ultrasonication and optimized conditions are applied.
- The stepwise Fmoc-based SPPS remains the gold standard for these compounds due to its versatility and control over stereochemistry and sequence.
- No specific anticancer activity has been conclusively reported for this compound, but its structural class is under active investigation for tumor-targeting properties.
| Compound | Synthesis Method | Yield (%) | Notes |
|---|---|---|---|
| Coibamide A (similar depsipeptide) | Fmoc-based SPPS with resin anchoring | ~16 | Initial step: Fmoc-Tyr-allyl ester on 2-chlorotrityl chloride resin |
| Teixobactin (analog) | Fmoc-based SPPS | Moderate | Demonstrated feasibility for complex depsipeptides |
| General depsipeptides | SPPS + ultrasonication | Improved | Reduced reaction time and material usage |
Chemical Reactions Analysis
Enniatin A1 undergoes various chemical reactions, including:
Oxidation: Enniatin A1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the enniatin A1 molecule.
Substitution: Enniatin A1 can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Enniatin A1 has a wide range of scientific research applications:
Mechanism of Action
Enniatin A1 exerts its effects by disrupting calcium homeostasis within cells. It induces calcium influx through store-operated channels and affects mitochondrial function by producing the opening of the mitochondrial permeability transition pore . This disruption in calcium homeostasis leads to various cellular effects, including apoptosis and inhibition of bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] and related cyclic depsipeptides:
*Calculated based on analogous enniatins .
Physicochemical Properties
| Property | Target Compound | Enniatin A1 | Beauvericin |
|---|---|---|---|
| Solubility | Organic solvents (DMF, DMSO) | Ethanol, DMSO | Chloroform, DMSO |
| Stability | Stable at -20°C | Degrades above 40°C | Light-sensitive |
| LogP (Predicted) | ~4.2* | 3.9 | 5.1 |
*Estimated using PubChem data for analogous structures .
Biological Activity
Cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] is a cyclic depsipeptide characterized by a unique arrangement of D- and L-amino acids, along with N-methylated residues. This compound has garnered attention for its significant biological activities, particularly in the fields of cancer research and drug development.
Chemical Structure and Properties
The compound features a complex cyclic structure that enhances its biological activity. The presence of N-methyl groups contributes to its membrane permeability, which is crucial for its interaction with cellular targets. The molecular weight of cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] is approximately 994.65 daltons, and its chemical reactivity involves typical peptide bond formation and hydrolysis processes common to peptide chemistry.
Anticancer Properties
Research indicates that cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] exhibits cytotoxic effects against tumor cells. Similar compounds have been shown to induce cell death through mechanisms such as:
- Membrane Disruption : The compound can alter cell membrane integrity, leading to cell lysis.
- Interference with Signaling Pathways : It may disrupt critical cellular signaling pathways involved in proliferation and survival, particularly those related to apoptosis .
The interaction of this compound with specific proteins involved in apoptosis and cell cycle regulation has been documented. For instance, it may bind to prohibitin proteins, which are essential for mitochondrial function and cell survival pathways. This binding can enhance cytotoxicity against cancer cells by promoting programmed cell death (apoptosis).
Comparative Analysis with Related Compounds
A comparison of cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] with other depsipeptides reveals its unique structural features and biological activities:
| Compound Name | Structure | Molecular Weight (g/mol) | Notable Activity |
|---|---|---|---|
| Beauvericin | Cyclo[D-Oval-N(Me)Phe] | 783.9 | Antifungal properties |
| Aurilide | Cyclo[N(Me)Ala-Unk-Val] | 834.1 | Cytotoxic against cancer cells |
| Enniatin | Cyclo[DL-Oval-DL-N(Me)xiIle] | 681.9 | Antimicrobial activity |
| Coibamide | N(Me2)Val-Oval-N(Me)Ser | 1287.6 | Anticancer properties |
This table illustrates how cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] stands out due to its specific combination of amino acids and potential therapeutic applications in oncology.
Synthesis and Development
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), which allows for the controlled assembly of amino acid sequences while minimizing side reactions. This method is particularly advantageous for creating cyclic structures, facilitating the formation of peptide bonds efficiently .
Q & A
Q. What experimental techniques are critical for determining the stereochemistry of cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to analyze coupling constants and nuclear Overhauser effects (NOEs) for spatial proximity of protons. Pair this with X-ray crystallography to resolve absolute configurations of chiral centers. For dynamic stereochemical behavior (e.g., ring puckering), employ variable-temperature NMR . Key Data :
| Technique | Application | Limitations |
|---|---|---|
| NMR | Proton environment mapping | Limited resolution for large rings |
| X-ray | Absolute configuration | Requires high-quality crystals |
Q. How can researchers validate the purity of synthetic batches of this cyclic peptide?
- Methodological Answer : Combine reverse-phase HPLC (using C18 columns and gradient elution) with mass spectrometry (MS) to confirm molecular weight. Quantify impurities via UV-Vis spectroscopy at 220 nm (peptide bond absorption). Cross-validate using thin-layer chromatography (TLC) with ninhydrin staining for free amines .
Q. What are the primary challenges in synthesizing this compound’s cyclic structure?
- Methodological Answer : Cyclization efficiency depends on backbone rigidity and solvent choice (e.g., DMF for solubility). Use microwave-assisted synthesis to reduce reaction time and improve yield. Post-cyclization, employ dialysis or size-exclusion chromatography to remove linear byproducts .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported toxicity mechanisms of this compound?
- Methodological Answer : Apply molecular dynamics (MD) simulations to study membrane interaction (e.g., lipid bilayer penetration). Use density functional theory (DFT) to calculate electrostatic potentials of N-methylated residues, which may influence ionophoric activity. Cross-reference with toxicogenomics databases (e.g., PubChem Toxicity) to identify conserved pathways . Data Contradiction Analysis :
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
Q. How can researchers design experiments to probe structure-activity relationships (SAR) of N-methylated residues?
- Methodological Answer : Synthesize analogs with systematic N-methyl group deletions and test via surface plasmon resonance (SPR) for target binding. Pair with circular dichroism (CD) to correlate conformational changes with bioactivity. Use Shapiro-Wilk tests to validate SAR statistical significance .
Data Analysis & Interpretation
Q. How should conflicting solubility data from different solvent systems be reconciled?
Q. What ontology frameworks are suitable for classifying this compound’s bioactivity data?
- Methodological Answer : Use OWL-DL ontologies to encode chemical properties (e.g., chirality, ring topology) and link to BioAssay Ontology (BAO). Implement Pellet reasoner to infer hierarchical relationships (e.g., "inhibits MAPK signaling") from fragmented datasets .
Tables for Key Findings
Table 1 : Common Characterization Techniques
| Technique | Parameter Measured | Reference Standard |
|---|---|---|
| MALDI-TOF MS | Molecular weight | ±0.1% accuracy |
| CD Spectroscopy | Secondary structure | α-helix @ 208 nm |
| EDX | Elemental composition | N/A |
Table 2 : Frameworks for Resolving Data Contradictions
| Framework | Application Example | Source |
|---|---|---|
| FINER Criteria | Prioritizing toxicity hypotheses | |
| PICO Model | Designing SAR experiments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
